N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide
Description
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide is a synthetic organic compound featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group and a methyl group. The ethanediamide moiety bridges this thiazole derivative to a 2,5-dimethylphenyl group, creating a bifunctional structure. Its synthesis likely involves multi-step reactions, including thiazole ring formation via Hantzsch-type cyclization and subsequent amidation, as inferred from analogous pathways in the literature .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(2,5-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S/c1-13-4-5-14(2)18(12-13)26-21(28)20(27)24-11-10-19-15(3)25-22(29-19)16-6-8-17(23)9-7-16/h4-9,12H,10-11H2,1-3H3,(H,24,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSMHFAAFPCOBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common structure in many biologically active compounds. Thiazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities. Therefore, the targets of this compound could be numerous depending on the specific functional groups attached to the thiazole ring.
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on their specific structure and the biological target they interact with. For example, some thiazole derivatives can inhibit the replication of viruses, while others can inhibit the growth of cancer cells.
Biochemical Pathways
Again, the specific biochemical pathways affected by this compound would depend on its specific structure and biological target. Thiazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities.
Result of Action
The molecular and cellular effects of this compound would depend on its specific mode of action and the biological target it interacts with. For example, if it acts as an anticancer agent, it might induce apoptosis in cancer cells.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For example, certain thiazole derivatives might be more stable and effective in acidic environments.
Biological Activity
The compound N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide , also known by its PubChem CID 1477995, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C19H17ClN2OS
- Molecular Weight : 356.9 g/mol
The chemical structure features a thiazole ring, which is significant for its biological activity. The presence of a 4-chlorophenyl group and a 2,5-dimethylphenyl moiety enhances its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Cyclooxygenase (COX) Enzymes : Thiazole derivatives have been studied for their ability to inhibit COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. For instance, certain derivatives showed IC50 values as low as 0.3 nM for COX-2 inhibition .
- Antimicrobial Activity : The compound's thiazole ring contributes to its antimicrobial properties, making it a candidate for further development in treating infections .
- Anticancer Potential : Thiazole derivatives are recognized for their chemopreventive effects against various cancer types. They may induce apoptosis in cancer cells through multiple pathways .
Study on Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of thiazole derivatives similar to the target compound. The results indicated significant inhibition of inflammation markers in vitro and in vivo models, supporting their potential use in treating inflammatory diseases .
Anticancer Activity Assessment
Another research focused on the anticancer properties of thiazole derivatives, revealing that certain compounds led to a reduction in tumor growth by inducing apoptosis through mitochondrial pathways .
Comparative Table of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogues include:
Sulfonamide-triazine derivatives (e.g., 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide): These compounds share a sulfonamide backbone but replace the thiazole ring with a triazine moiety.
Benzamide-thiazolidinone derivatives (e.g., (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide): These feature a thiazolidinone ring conjugated to a benzamide, differing in electronic properties due to the electron-withdrawing dioxo group, which may alter pharmacokinetic profiles .
Electronic and Steric Properties
- Thiazole vs.
- Ethanediamide Linker : Compared to sulfonamide or ester linkers in analogues, the ethanediamide group may enhance conformational rigidity, improving target selectivity .
Computational and Crystallographic Comparisons
Software tools like SHELXL (for crystallographic refinement) and Multiwfn (for wavefunction analysis) are critical for comparing molecular geometries and electronic distributions. For example:
- Electrostatic Potential (ESP) Maps: Multiwfn analysis could reveal that the 4-chlorophenyl group in the target compound exhibits stronger electron-withdrawing effects than the 2,5-dimethylphenyl group, influencing binding interactions .
- ORTEP-3 Visualizations : Crystallographic data (if available) would highlight differences in dihedral angles between the thiazole and benzene rings compared to triazine-based analogues, affecting molecular planarity .
Research Findings and Implications
While direct biological data for the target compound are absent in the provided evidence, structural comparisons suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
